Barium oleate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

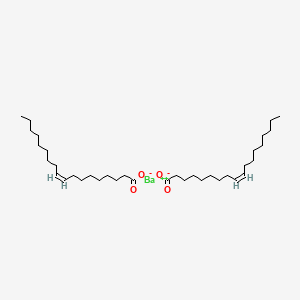

Structure

3D Structure of Parent

Properties

CAS No. |

591-65-1 |

|---|---|

Molecular Formula |

C36H66BaO4 |

Molecular Weight |

700.2 g/mol |

IUPAC Name |

barium(2+);octadec-9-enoate |

InChI |

InChI=1S/2C18H34O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2 |

InChI Key |

BHDOPTZJCSDVJE-UHFFFAOYSA-L |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ba+2] |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Ba+2] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ba+2] |

Other CAS No. |

591-65-1 |

physical_description |

Liquid |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Barium Oleate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical and physical properties, synthesis, analysis, and potential pharmaceutical applications of barium oleate.

Introduction

This compound, the barium salt of oleic acid, is a metallic soap that has found applications in various industrial processes. For researchers, scientists, and drug development professionals, understanding the fundamental properties of such compounds is crucial for exploring their potential, whether as active pharmaceutical ingredients (APIs), excipients, or components in drug delivery systems. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental methodologies, and a discussion of its potential, though not extensively documented, role in pharmaceuticals.

Chemical and Physical Properties

This compound is formally known as barium di(Z)-octadec-9-enoate. The CAS number for this compound is 591-65-1.[1][2][3][4][5][6][7][8] It is formed by the reaction of a barium ion (Ba²⁺) with two oleate anions (C₁₈H₃₃O₂⁻). While some sources may refer to a simplified formula, the correct molecular structure consists of one barium atom for every two oleate molecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₃₆H₆₆BaO₄ | [2] |

| Molecular Weight | 700.23 g/mol | [2][5][9] |

| Appearance | White to off-white fine powder or liquid | [2][9][10] |

| Boiling Point | 360 °C at 760 mmHg | [2][9] |

| Melting Point | Not available | [2] |

| Density | Not available | [2] |

| Solubility in Water | Soluble in hot water, sparingly soluble in cold water. | [2][7] |

| Solubility in Organic Solvents | Soluble in hot organic solvents like toluene and xylene. | [7][10] |

Experimental Protocols

Detailed, standardized experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on general chemical principles for metallic soaps, the following methodologies can be adapted.

Synthesis of this compound via Metathesis Reaction

This protocol describes a common method for preparing insoluble salts by reacting two soluble salt solutions.

Workflow for this compound Synthesis

Caption: A typical workflow for the synthesis of this compound via a precipitation reaction.

Methodology:

-

Preparation of Reactant Solutions:

-

Dissolve a calculated amount of sodium oleate in deionized water to create a solution of known concentration (e.g., 0.5 M).

-

Dissolve a stoichiometric equivalent of barium chloride (BaCl₂) in deionized water to create a separate solution (e.g., 0.25 M).

-

-

Precipitation:

-

Slowly add the barium chloride solution to the sodium oleate solution with constant stirring. A white precipitate of this compound will form immediately.

-

-

Isolation and Purification:

-

Continue stirring for a set period (e.g., 30 minutes) to ensure the reaction goes to completion.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate several times with deionized water to remove the sodium chloride byproduct.

-

Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Quantitative Analysis of this compound

The purity of the synthesized this compound can be assessed by determining the barium content using complexometric titration with ethylenediaminetetraacetic acid (EDTA).

Workflow for this compound Analysis

Caption: A generalized workflow for the quantitative analysis of barium content in this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh a sample of the dried this compound.

-

Dissolve the sample in a minimal amount of dilute nitric acid or another suitable solvent to liberate the barium ions.

-

Dilute the solution to a known volume with deionized water.

-

-

Titration:

-

Take an aliquot of the sample solution and adjust the pH to approximately 12 using a suitable buffer (e.g., ammonia-ammonium chloride).

-

Add a few drops of a suitable indicator for barium, such as Methylthymol Blue. The solution should turn blue.[11]

-

Titrate the solution with a standardized EDTA solution of known concentration.

-

-

Endpoint and Calculation:

-

The endpoint is reached when the color of the solution changes from blue to gray.[11]

-

Record the volume of EDTA used.

-

Calculate the amount of barium in the original sample based on the stoichiometry of the Ba²⁺-EDTA reaction (1:1 molar ratio).

-

Applications in Research and Drug Development

The direct application of this compound in drug development is not well-documented in publicly available literature. However, based on the properties of similar metallic soaps like barium stearate and the general use of oleic acid as an excipient, some potential, albeit hypothetical, applications can be considered.

Potential as a Pharmaceutical Excipient

Metallic soaps are often used as lubricants in the manufacturing of tablets and capsules. They prevent the formulation from sticking to the manufacturing equipment, ensuring smooth and efficient production. Barium stearate, a closely related compound, is used for this purpose.[10] It is plausible that this compound could function similarly as a lubricant or a flow agent in powder and granule formulations.

Logical Relationship of this compound as a Pharmaceutical Lubricant

Caption: The potential role of this compound as a lubricant in pharmaceutical manufacturing.

Considerations for Drug Delivery

Oleic acid and its derivatives are known to be used in various drug delivery systems, such as forming vesicles or nanoparticles. However, there is currently no specific research indicating the use of this compound in this context.

Safety and Toxicology

A significant consideration for any substance in pharmaceutical development is its safety profile. Soluble barium compounds are known to be toxic. While this compound has low solubility in water, its behavior in the gastrointestinal tract would be a critical factor in determining its safety for oral administration. There is a lack of specific toxicological data, such as an LD50, for this compound in the public domain. General toxicological information for barium indicates that ingestion of high levels can have adverse effects. Therefore, extensive toxicological studies would be required before considering this compound for any pharmaceutical application.

Conclusion

This compound is a metallic soap with defined chemical and some physical properties. While its primary applications have been in industrial settings, its potential as a pharmaceutical excipient, particularly as a lubricant, can be inferred from the function of similar compounds. However, a significant lack of specific data on its quantitative physical properties, detailed and validated experimental protocols, and, most importantly, its biological activity and safety profile, currently limits its consideration for drug development. Further research is necessary to fully characterize this compound and evaluate its potential in the pharmaceutical sciences. Researchers and drug development professionals should proceed with caution and would need to conduct foundational research to establish a comprehensive profile of this compound before its inclusion in any pharmaceutical formulation.

References

- 1. This compound | 591-65-1 [chemicalbook.com]

- 2. Cas 591-65-1,this compound | lookchem [lookchem.com]

- 3. 591-65-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound CAS#: 591-65-1 [m.chemicalbook.com]

- 5. This compound | CAS 591-65-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. This compound | C18H34BaO2 | CID 87090012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 591-65-1 | Benchchem [benchchem.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. echemi.com [echemi.com]

- 10. Barium stearate Exporter | Barium stearate Exporting Company | Barium stearate International Distributor [multichemexports.com]

- 11. scribd.com [scribd.com]

Synthesis of barium oleate via precipitation method

An In-depth Technical Guide to the Synthesis of Barium Oleate via Precipitation Method

Introduction

This compound (C₃₆H₆₆BaO₄) is a metal soap with significant applications as a stabilizer and lubricant in the production of plastics and rubber, where it enhances processing capabilities and durability[]. It also serves as a crucial precursor in the synthesis of various advanced materials, including barium-containing nanoparticles like Barium Titanate (BaTiO₃) and Barium Hexaferrite. The precipitation method is a widely employed, straightforward, and effective technique for synthesizing this compound. This method relies on the reaction between a soluble barium salt and a soluble oleate salt in a liquid medium, leading to the formation of insoluble this compound, which can then be easily separated.

This technical guide provides a comprehensive overview of the synthesis of this compound using the precipitation method. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, characterization data, and process visualizations.

Principle of Synthesis

The synthesis of this compound via precipitation is fundamentally a double displacement reaction. The process typically involves two main stages:

-

Saponification: Oleic acid, a long-chain fatty acid, is neutralized by a strong base, such as sodium hydroxide (NaOH), to form a water-soluble salt, sodium oleate. This is an acid-base reaction.[2][3]

-

Precipitation: The resulting sodium oleate solution is then reacted with a soluble barium salt, commonly barium chloride (BaCl₂). An ion exchange occurs, leading to the formation of the water-insoluble this compound, which precipitates out of the solution.[4][5]

The overall chemical reaction can be summarized as: 2 C₁₇H₃₃COOH (Oleic Acid) + 2 NaOH → 2 C₁₇H₃₃COONa (Sodium Oleate) + 2 H₂O 2 C₁₇H₃₃COONa (Sodium Oleate) + BaCl₂ → (C₁₇H₃₃COO)₂Ba (this compound)↓ + 2 NaCl

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 591-65-1 | [6][7] |

| Molecular Formula | C₃₆H₆₆BaO₄ | [][8][9] |

| Molecular Weight | 700.2 g/mol | [6][8] |

| IUPAC Name | barium(2+);(Z)-octadec-9-enoate | [8] |

| Appearance | White to yellowish powder/solid |

Experimental Protocol: Precipitation Synthesis

This section details a representative laboratory-scale procedure for the synthesis of this compound.

Materials and Equipment:

-

Oleic Acid (C₁₈H₃₄O₂)

-

Sodium Hydroxide (NaOH)

-

Barium Chloride (BaCl₂)

-

Deionized Water

-

Ethanol

-

Glass beakers and flasks

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

Part 1: Preparation of Sodium Oleate (Saponification)

-

In a 250 mL beaker, dissolve a specific molar amount of oleic acid in ethanol. The use of a solvent like ethanol or methanol helps to facilitate the reaction, as oleic acid is insoluble in water.[2][10]

-

In a separate beaker, prepare an aqueous solution of sodium hydroxide with a stoichiometric equivalent to the oleic acid.

-

Slowly add the NaOH solution to the oleic acid solution while stirring continuously with a magnetic stirrer.

-

Heat the mixture gently (e.g., to 50-70°C) and continue stirring for a designated period (e.g., 1-2 hours) to ensure the completion of the saponification reaction, forming a clear or slightly yellowish solution of sodium oleate.[11]

Part 2: Formation of this compound (Precipitation)

-

Prepare an aqueous solution of barium chloride in a separate beaker, using a stoichiometric amount corresponding to half the molar quantity of the sodium oleate formed.

-

While vigorously stirring the sodium oleate solution, add the barium chloride solution dropwise.

-

Upon addition, a white precipitate of this compound will immediately form.[4][5][12]

-

Continue stirring the mixture for an additional period (e.g., 30-60 minutes) to ensure the reaction goes to completion.

Part 3: Isolation and Purification

-

Isolate the white precipitate from the reaction mixture by vacuum filtration using a Buchner funnel.

-

Wash the collected solid several times with deionized water to remove the sodium chloride byproduct and any unreacted reagents.

-

Perform a final wash with ethanol to help remove residual water and organic impurities.

-

Dry the purified this compound powder in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.

Reaction and Workflow Diagrams

The following diagrams illustrate the chemical pathway and the experimental workflow for the synthesis.

Caption: Chemical pathway for this compound synthesis.

Caption: Experimental workflow for the precipitation method.

Quantitative Data Summary

The reaction conditions and characterization data are critical for reproducibility and quality control.

Table 1: Typical Reaction Parameters

| Parameter | Description | Typical Values / Observations |

| Reactants | Starting materials for the synthesis. | Oleic Acid, Sodium Hydroxide, Barium Chloride |

| Solvents | Medium for the reaction. | Ethanol/Methanol for saponification; Water for precipitation |

| Temperature | Reaction temperature for saponification. | 50 – 90°C[6] |

| Reaction Time | Duration to ensure complete reaction. | 1-4 hours |

| Observation | Visual cue for product formation. | Formation of a white, insoluble precipitate[4] |

Table 2: Spectroscopic Characterization Data (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is essential for confirming the formation of this compound by identifying the characteristic vibrations of the carboxylate group.

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Significance |

| Carboxylate (COO⁻) | Asymmetric Stretch (νₐₛ) | 1510 - 1540 | Confirms the deprotonation of the carboxylic acid and coordination to the barium ion.[6] |

| Carboxylate (COO⁻) | Symmetric Stretch (νₛ) | 1408 - 1433 | Confirms the formation of the metal carboxylate salt.[6] |

| C=O (in Oleic Acid) | Carbonyl Stretch | ~1710 | Disappearance of this peak indicates complete conversion of the starting oleic acid. |

Further Characterization

To fully characterize the synthesized this compound, especially for advanced material applications, the following techniques are recommended:

-

X-ray Diffraction (XRD): Used to investigate the crystalline nature, phase purity, and crystallite size of the this compound powder.[6]

-

Thermogravimetric Analysis (TGA): Employed to study the thermal stability and decomposition profile of the material. This compound typically decomposes between 400 and 600°C, often yielding barium carbonate as a primary residue.[6]

-

Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to analyze the morphology, particle size, and surface characteristics of the synthesized product.[6]

Conclusion

The precipitation method offers a reliable and scalable route for the synthesis of this compound. By carefully controlling reaction parameters such as reactant concentration, temperature, and stirring, the properties of the final product can be effectively managed. The two-step process, involving saponification followed by precipitation, is straightforward and yields a high-purity product after appropriate washing and drying. The characterization techniques outlined provide the necessary tools to verify the synthesis and assess the quality of the this compound for its intended research or industrial applications.

References

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Fatty acid - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Reaction between barium chloride and sodium sulphate goes to completion because?This question has multiple correct options.(A) Barium sulphate is almost insoluble(B) The reaction is reversible (C) The solubility of barium chloride decrease (D) The reaction is irreversible [vedantu.com]

- 6. This compound | 591-65-1 | Benchchem [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. Bariumoleat | C36H66BaO4 | CID 90473726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. echemi.com [echemi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. quora.com [quora.com]

The Thermal Decomposition of Barium Oleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium oleate, a metal soap with applications in various industrial processes, undergoes a multi-stage thermal decomposition upon heating. Understanding the mechanism of this decomposition is critical for its use in high-temperature applications and for the synthesis of barium-containing nanomaterials. This technical guide provides a comprehensive overview of the proposed thermal decomposition mechanism of this compound, drawing upon analogous studies of other barium carboxylates. It details the experimental protocols used to investigate this process and presents the expected quantitative data in a structured format. Visual diagrams are provided to elucidate the decomposition pathway and experimental workflows.

Introduction

This compound (Ba(C₁₈H₃₃O₂)₂) is the barium salt of oleic acid. As a metal carboxylate, its thermal behavior is of significant interest in fields ranging from materials science to industrial chemistry. The controlled thermal decomposition of metal carboxylates is a widely utilized method for the production of well-defined metal oxide nanoparticles[1]. The oleate ligands can act as in-situ surfactants, controlling the growth and preventing the agglomeration of the nascent nanoparticles[1]. A thorough understanding of the decomposition pathway, including intermediate products and gaseous byproducts, is essential for optimizing these synthetic routes and for ensuring the safe handling of this compound at elevated temperatures.

While direct, in-depth studies on the thermal decomposition mechanism of this compound are not extensively available in the public domain, the thermal behavior of other barium carboxylates, such as barium valerate, has been investigated and provides a strong model for the likely decomposition pathway of this compound[2].

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound in an inert atmosphere is proposed to occur in a two-stage process, analogous to the decomposition of barium valerate[2].

Stage 1: Decomposition to Barium Carbonate and a Ketone

In the first stage, occurring at temperatures typically ranging from 400°C to 520°C, the this compound molecule is thought to undergo a decarboxylation reaction to form barium carbonate (BaCO₃) and a large, symmetrical ketone, 35-heptatriaconten-18-one[2][3]. The long alkyl chains of the oleate molecules are the source of the ketone.

Stage 2: Decomposition of Barium Carbonate

The second stage of decomposition involves the breakdown of the intermediate barium carbonate into barium oxide (BaO) and carbon dioxide (CO₂)[2]. This decomposition occurs at a significantly higher temperature, generally above 700°C[2][4].

The overall proposed reaction scheme is as follows:

-

Ba(C₁₇H₃₃COO)₂ (s) → BaCO₃ (s) + (C₁₇H₃₃)₂CO (g)

-

BaCO₃ (s) → BaO (s) + CO₂ (g)

Experimental Protocols

The investigation of the thermal decomposition mechanism of this compound relies on several key analytical techniques. The following sections detail the typical experimental protocols for these methods.

Thermogravimetric Analysis coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR)

Thermogravimetric Analysis (TGA) is a fundamental technique for studying the thermal stability and decomposition of materials by measuring the change in mass of a sample as a function of temperature[5][6]. When coupled with Fourier-Transform Infrared Spectroscopy (FTIR), it allows for the simultaneous identification of the gaseous products evolved during decomposition[7].

Experimental Procedure:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a ceramic (e.g., alumina) or platinum crucible.

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to ensure a non-oxidative atmosphere. The transfer line connecting the TGA furnace to the FTIR gas cell is heated to a temperature sufficient to prevent condensation of the evolved gases (e.g., 200-250°C).

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 900°C) at a constant heating rate (e.g., 10°C/min).

-

Data Collection: The TGA records the sample mass as a function of temperature. Simultaneously, the FTIR spectrometer collects infrared spectra of the evolved gases at regular intervals.

-

Data Analysis: The TGA data is analyzed to determine the onset and completion temperatures of decomposition stages and the percentage mass loss for each stage. The FTIR spectra are analyzed to identify the functional groups of the evolved gases (e.g., C=O stretching for ketones and CO₂).

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique can identify phase transitions such as melting, as well as exothermic or endothermic decomposition processes.

Experimental Procedure:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or platinum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Thermal Program: The sample and reference are subjected to the same temperature program as in the TGA analysis.

-

Data Collection: The instrument measures the differential heat flow between the sample and the reference.

-

Data Analysis: The resulting DSC curve is analyzed to identify the temperatures of endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Quantitative Data

The following table summarizes the expected quantitative data from the thermal analysis of this compound, based on the decomposition of analogous barium carboxylates[2]. It is important to note that these values are illustrative and may vary depending on the specific experimental conditions.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Primary Evolved Gas(es) | Solid Residue |

| Stage 1 | 400 - 520 | ~65-75% | 35-heptatriaconten-18-one | Barium Carbonate (BaCO₃) |

| Stage 2 | > 700 | ~10-15% | Carbon Dioxide (CO₂) | Barium Oxide (BaO) |

Visualizations

Proposed Thermal Decomposition Pathway of this compound

Caption: Proposed two-stage thermal decomposition pathway of this compound.

Experimental Workflow for TGA-FTIR Analysis

Caption: Workflow for the analysis of this compound decomposition using TGA-FTIR.

Conclusion

The thermal decomposition of this compound is a complex process that is best understood through a multi-faceted analytical approach. Based on studies of analogous barium carboxylates, a two-stage decomposition mechanism is proposed, initiating with the formation of barium carbonate and a long-chain ketone, followed by the decomposition of barium carbonate to barium oxide at higher temperatures. Techniques such as TGA-FTIR and DSC are indispensable for elucidating the specific temperature ranges, mass losses, and evolved gaseous products associated with this decomposition. The information presented in this guide provides a foundational understanding for researchers and professionals working with this compound in high-temperature environments or for the synthesis of barium-containing materials. Further research focusing directly on this compound is warranted to refine the details of its decomposition mechanism and to provide precise quantitative data.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. sciencemadness.org [sciencemadness.org]

- 4. youtube.com [youtube.com]

- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. aurigaresearch.com [aurigaresearch.com]

- 7. The thermal stability of alkaline earth metal carbonatesMgCO3CaCO3SrCO3 class 11 chemistry JEE_Main [vedantu.com]

Solubility of Barium Oleate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of barium oleate in various organic solvents. This compound, a metal soap, finds applications in diverse fields, including as a lubricant, a stabilizer in plastics, and in the formulation of various industrial products. Understanding its solubility is crucial for optimizing its use in these applications and for the development of new formulations.

While specific quantitative solubility data for this compound is limited in publicly available literature, this guide provides analogous data for calcium oleate, a chemically similar alkaline earth metal oleate. This information, combined with detailed experimental protocols, will enable researchers to effectively work with and characterize the solubility of this compound.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of calcium oleate in several organic solvents at 15°C, which can be used as an estimate for the solubility behavior of this compound.

| Solvent | Temperature (°C) | Solubility of Calcium Oleate ( g/100 g of solvent) |

| Acetone | 15 | 2.26[1] |

| Benzene | 15 | 3.44[1] |

| Chloroform | - | Soluble[1] |

| Methanol | 15 | 0.3[1] |

| Methanol | 66 | 0.57[1] |

| Diethyl Ether | - | Insoluble[1] |

| Ethanol | - | Insoluble[1] |

| Petroleum Ether | - | Practically Insoluble[1] |

It is important to note that even for the same compound, reported solubility can vary due to differences in experimental methods and the purity of the materials used. For instance, one source describes calcium oleate as soluble in alcohol and ether, while another states it is insoluble[2]. Therefore, for critical applications, it is highly recommended to determine the solubility experimentally.

Experimental Protocols for Solubility Determination

The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid. This method involves preparing a saturated solution, separating a known amount of the solution, evaporating the solvent, and weighing the remaining solid solute.

Gravimetric Method for Determining the Solubility of this compound

This protocol outlines the steps to determine the solubility of this compound in a given organic solvent.

Materials and Equipment:

-

This compound

-

Organic solvent of interest

-

Analytical balance

-

Conical flask with a stopper

-

Thermostatic bath or shaker

-

Filtration apparatus (e.g., filter paper and funnel, or a syringe filter)

-

Pre-weighed evaporation dish

-

Oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing the chosen organic solvent. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Seal the flask to prevent solvent evaporation.

-

Agitate the mixture using a shaker or magnetic stirrer in a thermostatic bath set to the desired temperature. Continue agitation for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully decant or filter a known volume or mass of the clear, saturated supernatant. It is crucial to avoid transferring any solid particles. Using a pre-warmed or pre-cooled filter can help prevent precipitation or dissolution during filtration if the solubility is highly temperature-dependent.

-

-

Evaporation of the Solvent:

-

Transfer the known amount of the saturated solution to a pre-weighed evaporation dish.

-

Gently evaporate the solvent in a fume hood. For volatile solvents, this can be done at room temperature or with gentle heating. For less volatile solvents, an oven set to a temperature below the decomposition point of this compound should be used.

-

-

Drying and Weighing:

-

Once all the solvent has evaporated, place the evaporation dish containing the solid residue in an oven to dry to a constant weight.

-

After drying, cool the dish in a desiccator to prevent moisture absorption.

-

Weigh the dish with the dry this compound residue on an analytical balance.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent) x 100

Where:

-

Mass of residue = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.

Caption: Experimental workflow for the gravimetric determination of solubility.

References

Spectroscopic Characterization of Barium Oleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of barium oleate, a metallic soap with significant applications in various scientific and industrial fields, including as a precursor in the synthesis of advanced materials and as a component in pharmaceutical formulations. This document details the synthesis, Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray Diffraction (XRD) analysis of this compound, offering detailed experimental protocols and data interpretation.

Synthesis of this compound

This compound is typically synthesized through a direct reaction or a precipitation method. The choice of method can influence the purity and crystalline properties of the final product.

1.1. Experimental Protocol: Precipitation Method

This protocol describes a common and effective method for synthesizing this compound with a high degree of purity.

-

Preparation of Reactant Solutions:

-

Prepare a solution of sodium oleate by dissolving a stoichiometric amount of oleic acid in an aqueous ethanol solution and neutralizing it with sodium hydroxide. .

-

Prepare an aqueous solution of a soluble barium salt, such as barium chloride (BaCl₂).

-

-

Precipitation:

-

Slowly add the barium chloride solution to the sodium oleate solution under constant stirring. This will result in the precipitation of this compound, which is insoluble in the reaction medium. The reaction can be represented as: 2C₁₇H₃₃COONa (aq) + BaCl₂ (aq) → (C₁₇H₃₃COO)₂Ba (s) + 2NaCl (aq)

-

-

Isolation and Purification:

-

The precipitated this compound is collected by filtration.

-

The product is then washed multiple times with deionized water and ethanol to remove any unreacted starting materials and byproducts, such as sodium chloride.

-

-

Drying:

-

The purified this compound is dried in a vacuum oven at a temperature between 70-200°C for an adequate duration (0.5-12 hours) to remove residual solvent.[1]

-

1.2. Experimental Protocol: Direct Reaction Method

This method involves the direct neutralization of a barium precursor with oleic acid.[2]

-

Reaction Setup:

-

A barium precursor, such as barium hydroxide or barium acetate, is dissolved in a suitable solvent, which can be aqueous or an alcohol.[2]

-

Oleic acid is added to this solution.

-

-

Reaction Conditions:

-

The mixture is heated to a temperature in the range of 90–150°C and stirred to facilitate the acid-base neutralization reaction.[2]

-

-

Product Separation:

-

As the reaction proceeds, this compound is formed and can be separated from the reaction mixture. The choice of solvent is crucial to ensure the solubility of the reactants and easy separation of the product.[2]

-

-

Purification and Drying:

-

The isolated this compound is purified by washing with appropriate solvents and then dried under vacuum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, it is used to confirm the formation of the metal carboxylate and to study the coordination between the barium ion and the oleate ligand.

2.1. Experimental Protocol

-

Sample Preparation:

-

A small amount of the dried this compound powder is mixed with potassium bromide (KBr) powder in a mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

-

2.2. Data Presentation: FTIR Peak Assignments

The FTIR spectrum of this compound is characterized by several key absorption bands. The most prominent of these are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻).

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3007 | =C-H stretch | Stretching vibration of the C-H bond in the alkene group of the oleate chain. |

| ~2924 | -CH₂- asymmetric stretch | Asymmetric stretching vibration of the methylene groups in the hydrocarbon chain. |

| ~2854 | -CH₂- symmetric stretch | Symmetric stretching vibration of the methylene groups in the hydrocarbon chain. |

| 1510-1540 | Carboxylate (COO⁻) asymmetric stretch | This strong absorption band is characteristic of the formation of the metal carboxylate salt.[3] The exact position provides information on the coordination environment. |

| 1408-1433 | Carboxylate (COO⁻) symmetric stretch | This band, along with the asymmetric stretch, confirms the presence of the carboxylate group.[3] |

| ~1466 | -CH₂- scissoring (bending) | Bending vibration of the methylene groups in the hydrocarbon chain.[3] |

| 1180-1350 | -CH₂- wagging/twisting progressions | A series of equally spaced absorption bands attributed to the wagging and twisting vibrations of successive methylene groups.[3] |

| ~720 | -CH₂- rocking | Rocking vibration of the methylene groups in the hydrocarbon chain.[3] |

X-ray Diffraction (XRD)

XRD is a fundamental technique used to determine the crystalline structure of a material. For this compound, XRD analysis provides information on its crystallinity and phase purity.

3.1. Experimental Protocol

-

Sample Preparation:

-

A sufficient amount of the dried this compound powder is placed on a sample holder.

-

The surface of the powder is flattened to ensure a uniform plane for X-ray irradiation.

-

-

Data Acquisition:

-

The sample holder is mounted in an X-ray diffractometer.

-

The sample is irradiated with monochromatic X-rays (commonly Cu-Kα radiation), and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

3.2. Data Presentation: XRD Peak Analysis

The XRD pattern of this compound is characterized by a series of diffraction peaks, primarily appearing at 2θ values below 30°. The presence of sharp peaks indicates a well-ordered, crystalline structure.

| 2θ (degrees) | Description |

| < 30° | The most prominent diffraction peaks for this compound are typically observed in this region. The exact positions and intensities of these peaks are characteristic of its crystal structure. |

Visualizations

4.1. Experimental Workflow for Spectroscopic Characterization

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

4.2. Logical Relationship of Spectroscopic Data Interpretation

Caption: Logical flow for the interpretation of FTIR and XRD data in the characterization of this compound.

References

CAS number and synonyms for Barium oleate

An In-depth Technical Guide to Barium Oleate

CAS Number: 591-65-1

Synonyms

This compound is known by several other names in scientific literature and commercial listings. These include:

-

Barium dioleate[1][]

-

9-Octadecenoic acid (9Z)-, barium salt[1][]

-

Barium bisoleate[1][]

-

Bis[(Z)-9-octadecenoic acid]barium salt[1][]

-

Dioleic acid barium salt[1][]

-

9-Octadecenoicacid(Z)-,bariumsalt[1][]

-

Bariumdioleat[1][]

Chemical and Physical Properties

This compound is a barium salt of oleic acid. It is a white, crystalline powder that is soluble in hot water and can form stable emulsions.[3] It is primarily used as a stabilizer and lubricant in the production of plastics and rubber.[]

| Property | Value | Source |

| Molecular Formula | C36H66BaO4 | [1][][4] |

| Molecular Weight | 700.23 g/mol | [1][][4] |

| Appearance | White crystalline powder | [3] |

| Boiling Point | 360°C at 760 mmHg | [3][5] |

| Flash Point | 270.1°C | [3][5] |

| Vapor Pressure | 3.7E-06 mmHg at 25°C | [3] |

Experimental Protocols

Synthesis of this compound

Several methods are employed for the synthesis of this compound, with solution-based precipitation being a primary strategy.[1]

1. Direct Acid-Base Neutralization

This is the most straightforward method, involving the reaction of a barium precursor with oleic acid. The reaction is typically carried out in a solvent where the reactants are soluble.

-

Reactants: A barium precursor (e.g., Barium oxide (BaO), Barium hydroxide (Ba(OH)₂)) and oleic acid (C₁₈H₃₄O₂).

-

Solvent: Aqueous or alcohol-based solvents.[1]

-

Procedure:

-

Dissolve the barium precursor in the chosen solvent.

-

Add oleic acid to the solution.

-

Heat the mixture to between 90-150°C with stirring to facilitate the reaction.[1]

-

The insoluble this compound precipitates out of the solution.

-

The precipitate is then separated from the solvent, for example, through filtration.

-

The collected product is washed and dried.

-

2. Ion Exchange (Metathesis Reaction)

This method can yield high-purity this compound and is suitable for industrial-scale production.[1] It involves the reaction of a soluble barium salt with an oleate salt.

-

Reactants: A soluble barium salt (e.g., Barium chloride (BaCl₂)) and an alkali or alkaline earth oleate (e.g., sodium oleate or potassium oleate).[1]

-

Solvent System: A biphasic system of aqueous (water/ethanol) and non-polar organic (e.g., toluene, petroleum ether) solvents is used.[1]

-

Procedure:

-

Dissolve the barium salt in the aqueous phase and the oleate salt in the organic phase.

-

Mix the two phases and heat the mixture to 80-200°C with vigorous stirring to promote the ion exchange reaction at the interface.[1]

-

Allow the phases to separate. This compound will be in the organic phase, while the byproducts remain in the aqueous phase.[1]

-

Collect the organic phase.

-

Evaporate the solvent under vacuum to obtain the this compound product.[1]

-

Characterization of this compound

The structural and morphological properties of synthesized this compound are crucial for its applications and are typically investigated using the following techniques:

-

X-ray Diffraction (XRD): This technique is fundamental for determining the crystallinity and crystal structure of the material.[1]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the coordination of the oleate ligand to the barium ion. The characteristic asymmetric stretching mode of the carboxylate group (COO⁻) appears in the range of 1510-1540 cm⁻¹, and the symmetric stretching mode is observed around 1408-1433 cm⁻¹.[1]

-

Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability and decomposition of this compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C and ¹H NMR can be used to analyze the molecular structure in solution.[1]

Applications in Research and Development

This compound serves as a versatile precursor for the synthesis of various barium-containing nanomaterials. Its thermal decomposition is a controllable method for producing nanostructures with specific morphologies.[1]

Precursor in Nanoparticle Synthesis

This compound is instrumental in the synthesis of complex oxides like barium titanate (BaTiO₃) and barium hexaferrite (BHF) nanoparticles.[1][6] In these syntheses, the oleate component acts not only as the source of barium but also as a capping agent that controls the growth and prevents the agglomeration of the newly formed nanoparticles.[1]

Solvothermal Synthesis of BaTiO₃ Nanocrystals

A two-phase solvothermal approach can be used to produce BaTiO₃ nanocrystals.

-

This compound is first formed in an organic oil phase by reacting barium acetate with oleic acid.[1]

-

This oil phase is then mixed with an aqueous phase containing a titanium source.

-

The reaction is carried out at the oil-water interface at 180°C.[1]

-

As BaTiO₃ nanocrystals form, they are capped by the oleate ligands and are extracted into the oil phase, which stops further growth and prevents aggregation.[1]

Visualizations

Caption: Synthesis pathways for this compound.

Caption: Role of this compound in nanoparticle synthesis.

References

- 1. This compound | 591-65-1 | Benchchem [benchchem.com]

- 3. Cas 591-65-1,this compound | lookchem [lookchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. echemi.com [echemi.com]

- 6. Synthesis of barium hexaferrite nano-platelets for ethylene glycol ferrofluids - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC03833E [pubs.rsc.org]

An In-depth Technical Guide to the Safe Handling of Barium Oleate

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for all laboratory chemicals is paramount. This guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses related to barium oleate.

Hazard Identification and Classification

This compound is classified as Acute toxicity - Category 4, Oral , with the corresponding hazard statement H302: Harmful if swallowed [1][2]. Ingestion is the primary route of acute toxicity. While comprehensive data on inhalation and dermal toxicity is limited, it is crucial to avoid the formation and inhalation of dust, as well as contact with skin and eyes[1][2].

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Reference |

| CAS Number | 591-65-1 | [2][3][4][5][6][7][8][9] |

| Molecular Formula | C36H66BaO4 | [3][10] |

| Molecular Weight | 700.23 g/mol | [5][8] |

| Appearance | White, crystalline powder | [3] |

| Solubility | Soluble in hot water | [3] |

| Boiling Point | 360°C at 760 mmHg | [3] |

| Flash Point | 270.1°C | [3] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

| PPE Type | Specifications | Reference |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | [1][2] |

| Skin Protection | Chemical-impermeable gloves (inspected prior to use), and fire/flame resistant and impervious clothing. | [1][2] |

| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. | [1][2] |

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to prevent accidents and exposure.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Avoid the formation of dust and aerosols.[2]

-

Use non-sparking tools to prevent ignition.[2]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Keep away from incompatible materials and foodstuff containers.[2]

Experimental Protocols

The following are detailed methodologies for common laboratory procedures involving this compound.

Weighing this compound:

-

Ensure the analytical balance is located inside a chemical fume hood or a ventilated balance enclosure.

-

Don appropriate PPE (lab coat, gloves, safety goggles).

-

Tare a clean, dry weighing vessel on the balance.

-

Carefully transfer the desired amount of this compound to the weighing vessel using a spatula, minimizing any dust generation.

-

Close the primary container of this compound immediately after weighing.

-

Record the weight and clean any minor spills within the enclosure using a damp cloth.

Dissolving this compound:

-

Perform this procedure in a chemical fume hood.

-

Add the weighed this compound to a suitable vessel (e.g., beaker, flask).

-

Slowly add the desired solvent (e.g., hot water) while stirring to aid dissolution.

-

If heating is required, use a controlled heating source such as a hot plate with a magnetic stirrer. Avoid open flames.

-

Ensure the vessel is appropriately covered to prevent splashing.

Transferring this compound Solutions:

-

All transfers of this compound solutions should be conducted within a chemical fume hood.

-

Use appropriate glassware (e.g., pipettes, graduated cylinders) for accurate and safe transfer.

-

Avoid pouring solutions from a height to minimize splashing.

-

If transferring between containers, ensure the receiving container is stable and properly labeled.

Accidental Release Measures and Disposal

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

Spill Cleanup:

-

Evacuate personnel from the immediate area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1][2]

-

Prevent the spill from entering drains or the environment.[1][2]

Disposal:

-

This compound and its containers must be disposed of in accordance with local, state, and federal regulations.[1][2]

-

The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[2]

-

Contaminated packaging should be triply rinsed (or equivalent) before being offered for recycling, reconditioning, or disposal in a sanitary landfill.[2]

First Aid Measures

Immediate and correct first aid is crucial in case of exposure.

| Exposure Route | First Aid Procedure | Reference |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [1][2] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. | [1][2] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [1][2] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [1][2] |

Visual Guides

The following diagrams illustrate key safety workflows.

This compound Handling Risk Assessment Workflow

References

- 1. echemi.com [echemi.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Cas 591-65-1,this compound | lookchem [lookchem.com]

- 4. This compound - CAS 591-65-1 - City Chemical LLC. [citychemical.com]

- 5. This compound | 591-65-1 | Benchchem [benchchem.com]

- 6. 591-65-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | CAS 591-65-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. echemi.com [echemi.com]

- 10. Page loading... [wap.guidechem.com]

Methodological & Application

Application Notes and Protocols for Barium Oleate-Mediated Nanoparticle Synthesis

Introduction

The synthesis of nanoparticles with controlled size, shape, and crystallinity is crucial for their application in various fields, including electronics, drug delivery, and catalysis. The use of barium oleate, often formed in situ from a barium precursor and oleic acid, is a versatile method for the preparation of various nanoparticles, particularly perovskite materials like barium titanate (BaTiO₃). Oleic acid plays a dual role in this process, acting as a capping agent to control particle growth and prevent agglomeration, and facilitating the formation of a this compound complex that serves as a reactive precursor. This protocol provides a detailed methodology for the synthesis of barium titanate nanoparticles using a this compound-mediated approach, primarily focusing on hydrothermal and solvothermal methods.

Core Principles

The synthesis relies on the reaction between a barium precursor (e.g., barium hydroxide, barium acetate) and a titanium precursor (e.g., titanium dioxide, titanium isopropoxide) in the presence of oleic acid. The oleic acid reacts with the barium salt to form this compound, which then influences the nucleation and growth of the BaTiO₃ nanoparticles. The long alkyl chain of oleic acid provides steric hindrance, which limits particle size and dictates the final morphology. The reaction is typically carried out in a sealed vessel under elevated temperature and pressure (hydrothermal/solvothermal conditions) to promote the crystallization of the desired phase.

Experimental Protocols

1. Hydrothermal Synthesis of Barium Titanate Nanocubes

This protocol is adapted from methodologies that utilize oleic acid for morphology control in a hydrothermal system.

a. Materials:

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Titanium dioxide (TiO₂) nanoparticles (e.g., P25)

-

Oleic acid (C₁₈H₃₄O₂)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

b. Equipment:

-

Teflon-lined stainless steel autoclave

-

Magnetic stirrer with heating plate

-

Centrifuge

-

Oven

c. Procedure:

-

In a typical synthesis, a specific molar ratio of Ba(OH)₂·8H₂O to TiO₂ is used (e.g., Ba/Ti ratio of 2:1).

-

Dissolve the desired amount of Ba(OH)₂·8H₂O and NaOH in deionized water with vigorous stirring.

-

In a separate beaker, disperse the TiO₂ nanoparticles in deionized water and sonicate for 15-30 minutes to ensure a uniform suspension.

-

Add the TiO₂ suspension to the barium hydroxide solution under continuous stirring.

-

Add oleic acid to the mixture. The concentration of oleic acid is a critical parameter for controlling the nanoparticle morphology.

-

Transfer the final suspension to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in an oven at a specified temperature (e.g., 180-220°C) for a designated period (e.g., 12-48 hours).

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting white precipitate by centrifugation.

-

Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and residual oleic acid.

-

Dry the final product in an oven at 60-80°C for several hours.

2. Solvothermal Synthesis of Monodisperse Barium Titanate Nanoparticles

This protocol outlines a general procedure for synthesizing monodisperse BaTiO₃ nanoparticles in a non-aqueous solvent system.

a. Materials:

-

Barium acetate (Ba(CH₃COO)₂)

-

Titanium isopropoxide (Ti[OCH(CH₃)₂]₄)

-

Oleic acid

-

1-Octadecene or other high-boiling point solvent

-

Ethanol

-

Toluene or hexane (for washing)

b. Equipment:

-

Three-neck flask

-

Schlenk line for inert atmosphere

-

Heating mantle with temperature controller

-

Condenser

-

Magnetic stirrer

-

Centrifuge

c. Procedure:

-

Prepare a this compound precursor by reacting barium acetate with oleic acid in a high-boiling point solvent like 1-octadecene. This is typically done by heating the mixture under vacuum or an inert atmosphere to remove water and acetic acid.

-

In a separate flask, prepare the titanium precursor solution by dissolving titanium isopropoxide in the same solvent.

-

Under an inert atmosphere (e.g., nitrogen or argon), inject the titanium precursor solution into the hot this compound solution (e.g., at 200-280°C) with vigorous stirring.

-

Maintain the reaction at the desired temperature for a specific duration (e.g., 1-4 hours) to allow for nanoparticle nucleation and growth.

-

After the reaction, cool the mixture to room temperature.

-

Add a non-solvent like ethanol to precipitate the nanoparticles.

-

Separate the nanoparticles by centrifugation.

-

Wash the nanoparticles multiple times with a mixture of a non-polar solvent (e.g., toluene or hexane) and a polar solvent (e.g., ethanol) to remove excess oleic acid and byproducts.

-

Dry the purified nanoparticles under vacuum.

Data Presentation

Table 1: Influence of Oleic Acid Concentration on BaTiO₃ Nanoparticle Size and Morphology (Hydrothermal Method)

| Ba/Ti Molar Ratio | Oleic Acid Concentration (mol/L) | Temperature (°C) | Time (h) | Average Particle Size (nm) | Morphology |

| 2:1 | 0.05 | 200 | 24 | ~50 | Spherical |

| 2:1 | 0.10 | 200 | 24 | ~30 | Cubic |

| 2:1 | 0.20 | 200 | 24 | ~25 | Nanocubes with sharp edges[1] |

Table 2: Parameters for Solvothermal Synthesis of BaTiO₃ Nanoparticles

| Barium Precursor | Titanium Precursor | Surfactant/Capping Agent | Solvent | Temperature (°C) | Resulting Particle Size (nm) |

| Barium Acetate | Titanium Isopropoxide | Oleic Acid | 1-Octadecene | 250 | 6-10[2] |

| Barium Hydroxide | Titanium Dioxide | Oleic Acid | Ethanol/Water | 200 | 15-25 |

Visualizations

References

Application Notes and Protocols: Barium Oleate as a Surfactant for Nanoparticle Stabilization

A comprehensive search for the use of barium oleate as a primary surfactant for the stabilization of nanoparticles has yielded limited specific information, protocols, and quantitative data in publicly available scientific literature. This suggests that its application for this purpose is not a widely documented or common practice.

While information on barium-containing nanoparticles (such as barium sulfate or barium titanate) and the use of oleates (like oleic acid) as surfactants exists, the direct application of this compound as a stabilizing agent for other nanoparticle systems is not well-described. Oleic acid, a component of this compound, is a well-known surfactant for nanoparticle synthesis and stabilization, often used to control growth and prevent aggregation of a wide variety of nanoparticles.

Given the lack of specific data on this compound, this document will provide a generalized protocol and application notes based on the principles of using oleate-based surfactants for nanoparticle stabilization. This information is intended to serve as a foundational guide for researchers interested in exploring the potential of this compound or similar metallic oleates as nanoparticle surfactants.

Introduction to Oleate-Based Surfactants in Nanoparticle Stabilization

Surfactants play a crucial role in the synthesis and stabilization of nanoparticles by adsorbing onto the nanoparticle surface. This adsorption can provide stability through two primary mechanisms:

-

Steric Hindrance: The long hydrocarbon chains of the oleate molecules create a physical barrier around the nanoparticles, preventing them from coming into close contact and aggregating.

-

Electrostatic Repulsion: While less dominant for non-ionic surfactants, some degree of surface charge can contribute to repulsive forces between particles.

Oleic acid is a common choice due to its carboxylate head group that can bind to the surface of many metal and metal oxide nanoparticles, and its 18-carbon tail that provides effective steric stabilization in nonpolar solvents. This compound, as a salt of oleic acid, would be expected to behave similarly, with the barium ion potentially influencing the packing and binding of the oleate to the nanoparticle surface.

Potential Applications

While specific applications for this compound-stabilized nanoparticles are not documented, based on the properties of oleate-stabilized nanoparticles in general, potential areas of interest could include:

-

Drug Delivery: Encapsulation of hydrophobic drugs within a core-shell nanostructure where the oleate layer provides biocompatibility and controlled release.

-

Imaging Contrast Agents: Stabilization of inorganic nanoparticles (e.g., iron oxide, quantum dots) for use in magnetic resonance imaging (MRI) or fluorescence imaging.

-

Catalysis: Preventing the aggregation of catalytic nanoparticles to maintain high surface area and activity.

Generalized Experimental Protocol for Nanoparticle Stabilization using an Oleate-Based Surfactant

This protocol describes a typical synthesis of nanoparticles where an oleate-based surfactant is used for stabilization. This can be adapted for exploring the use of this compound.

Materials:

-

Nanoparticle precursor (e.g., metal chloride, metal acetylacetonate)

-

This compound (or oleic acid and a barium source to form it in situ)

-

High-boiling point organic solvent (e.g., 1-octadecene, dioctyl ether)

-

Reducing agent (if required for the nanoparticle synthesis, e.g., oleylamine)

-

Purification solvents (e.g., ethanol, isopropanol, hexane, toluene)

Procedure:

-

Surfactant and Precursor Dissolution:

-

In a three-neck flask equipped with a condenser, thermocouple, and magnetic stirrer, combine the nanoparticle precursor, this compound, and the high-boiling point solvent.

-

The molar ratio of surfactant to precursor is a critical parameter and should be systematically varied (e.g., from 1:1 to 10:1) to determine the optimal conditions for stabilization.

-

-

Degassing:

-

Heat the mixture to a moderate temperature (e.g., 100-120 °C) under vacuum for 30-60 minutes to remove water and oxygen, which can interfere with the nanoparticle formation.

-

After degassing, switch to an inert atmosphere (e.g., argon or nitrogen).

-

-

Nanoparticle Nucleation and Growth:

-

Increase the temperature to the desired reaction temperature for nanoparticle formation. This temperature will depend on the specific nanoparticle system being synthesized.

-

If a reducing agent is required, it is typically injected at this high temperature to initiate nucleation.

-

Allow the reaction to proceed for a specific time to control the final size of the nanoparticles.

-

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Add a polar solvent (e.g., ethanol or isopropanol) to precipitate the nanoparticles.

-

Centrifuge the mixture to collect the nanoparticle pellet.

-

Discard the supernatant and redisperse the nanoparticles in a nonpolar solvent like hexane or toluene.

-

Repeat the precipitation and redispersion steps 2-3 times to remove excess surfactant and unreacted precursors.

-

-

Characterization:

-

The resulting nanoparticles should be characterized to determine their size, shape, crystallinity, and surface coating.

-

Data Presentation: Expected Characterization Data

Should an investigation into this compound as a nanoparticle surfactant be undertaken, the following quantitative data would be crucial for evaluating its effectiveness. The data should be organized in tables for clear comparison across different synthesis conditions.

Table 1: Nanoparticle Size and Polydispersity

| Sample ID | This compound:Precursor Molar Ratio | Synthesis Temperature (°C) | Average Particle Size (nm) (from TEM) | Polydispersity Index (PDI) (from DLS) |

| NP-BO-1 | 1:1 | 250 | ||

| NP-BO-2 | 3:1 | 250 | ||

| NP-BO-3 | 6:1 | 250 | ||

| NP-BO-4 | 6:1 | 280 |

TEM: Transmission Electron Microscopy; DLS: Dynamic Light Scattering

Table 2: Nanoparticle Stability Assessment

| Sample ID | Solvent | Zeta Potential (mV) | Colloidal Stability (Observation after 7 days) |

| NP-BO-1 | Hexane | ||

| NP-BO-2 | Hexane | ||

| NP-BO-3 | Toluene | ||

| NP-BO-4 | Toluene |

Visualization of the Stabilization Mechanism and Experimental Workflow

Diagram 1: Proposed Mechanism of Nanoparticle Stabilization by this compound

This diagram illustrates the hypothetical mechanism by which this compound could stabilize a nanoparticle. The oleate tails form a steric barrier, preventing aggregation.

Barium Oleate as a Precursor for BaTiO3 Nanoparticle Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium titanate (BaTiO₃) nanoparticles are of significant interest for a wide range of applications, including high-density ceramic capacitors, non-volatile memory, and advanced drug delivery systems, owing to their excellent dielectric and ferroelectric properties. The synthesis of BaTiO₃ nanoparticles with controlled size, morphology, and crystallinity is crucial for optimizing their performance in these applications. This document provides detailed application notes and experimental protocols for the synthesis of BaTiO₃ nanoparticles using an in-situ formed barium oleate precursor. The use of oleic acid as a capping agent and reactant allows for precise control over particle size and dispersibility in nonpolar solvents.

Introduction

The synthesis of barium titanate (BaTiO₃) nanoparticles with tailored properties is a key area of research in materials science. Various methods, including solid-state reaction, sol-gel, and hydrothermal synthesis, have been developed. Among these, solution-phase methods offer excellent control over nanoparticle characteristics. The use of oleic acid as a surfactant or precursor ligand has been shown to be highly effective in controlling the size and shape of BaTiO₃ nanocrystals.[1][2] Oleic acid can react with a barium precursor in the reaction medium to form this compound in-situ. This complex then acts as the barium source, and its long hydrocarbon chains provide steric hindrance, preventing particle aggregation and controlling crystal growth. This protocol focuses on a hydrothermal/solvothermal synthesis route where this compound is formed in-situ, leading to the formation of monodisperse BaTiO₃ nanoparticles.

Data Presentation

The following table summarizes quantitative data from various studies on the synthesis of BaTiO₃ nanoparticles where oleic acid was used, influencing the formation of an in-situ this compound complex. This data highlights the impact of different synthesis parameters on the final nanoparticle characteristics.

| Synthesis Method | Barium Precursor | Titanium Precursor | Surfactant/Reactant | Temperature (°C) | Time (h) | Particle Size (nm) | Morphology | Crystal Phase | Reference |

| Hydrothermal | Barium Hydroxide | Titanium Dioxide | Oleic Acid | 200 | 72 | ~25 | Nanocubes | Tetragonal | [1] |

| Solvothermal | Barium Hydroxide | Titanium Isopropoxide | Oleic Acid | 200 | 72 | <10 | Nanocubes | Tetragonal | [2] |

| Hydrothermal | Barium Chloride | Titanium Dioxide | Oleic Acid | 180 | 12 | 30-50 | Spherical | Cubic | |

| Thermal Decomposition | Barium Acetate | Titanium Isopropoxide | Oleic Acid | 320 | 2 | 5-10 | Spherical | Cubic |

Experimental Protocols

This section provides a detailed protocol for the synthesis of BaTiO₃ nanoparticles via a hydrothermal method involving the in-situ formation of this compound.

Materials

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Titanium(IV) isopropoxide (TTIP)

-

Oleic acid

-

Ethanol (absolute)

-

Toluene

-

Deionized water

Equipment

-

Teflon-lined stainless-steel autoclave (100 mL capacity)

-

Magnetic stirrer with heating plate

-

Centrifuge

-

Ultrasonic bath

-

Oven

Protocol: Hydrothermal Synthesis of BaTiO₃ Nanocubes

-

Preparation of this compound Solution (in-situ):

-

In a 250 mL beaker, dissolve a specific molar amount of barium hydroxide octahydrate in a mixture of ethanol and deionized water with vigorous stirring.

-

Add a molar excess of oleic acid to the barium hydroxide solution. The solution will turn cloudy as this compound forms.

-

Continue stirring for 1 hour at 60 °C to ensure complete reaction.

-

-

Preparation of Titanium Precursor Solution:

-

In a separate beaker, dissolve a stoichiometric amount of titanium(IV) isopropoxide in absolute ethanol under an inert atmosphere (e.g., in a glovebox) to prevent premature hydrolysis.

-

-

Reaction Mixture Assembly:

-

Slowly add the titanium precursor solution to the this compound solution under continuous stirring.

-

A white precipitate will form immediately.

-

Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

-

-

Hydrothermal Treatment:

-

Seal the autoclave and heat it in an oven at 200 °C for 72 hours.

-

Allow the autoclave to cool down to room temperature naturally.

-

-

Purification of BaTiO₃ Nanoparticles:

-

Collect the white precipitate by centrifugation at 8000 rpm for 10 minutes.

-

Wash the precipitate multiple times with a mixture of ethanol and toluene to remove unreacted precursors and excess oleic acid.

-

Disperse the washed nanoparticles in a suitable solvent like toluene for storage and further characterization.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of BaTiO₃ nanoparticles.

Chemical Transformation Pathway

Caption: Chemical pathway from precursors to BaTiO₃ nanoparticles.

References

Application Notes and Protocols for Barium Oleate Coated and Functionalized Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of barium oleate in the context of nanoparticle functionalization for biomedical applications. While this compound is not typically used as a standalone, pre-synthesized coating, it often forms in situ at the surface of barium-containing nanoparticles when oleic acid is used as a surfactant during synthesis. This document will therefore focus on the broader, more applicable context of oleic acid-coated nanoparticles, with specific relevance to barium-containing nanomaterials.

The protocols outlined below are intended to serve as a foundational guide. Researchers are encouraged to optimize these methods for their specific nanoparticle systems and applications.

Introduction to Oleic Acid Coating and the Role of this compound

Oleic acid is a commonly employed capping agent in the synthesis of a wide variety of nanoparticles, particularly those produced in organic solvents. The long hydrocarbon chain of oleic acid provides a hydrophobic surface, which prevents nanoparticle aggregation and allows for dispersion in nonpolar media.

In the case of barium-containing nanoparticles, such as barium titanate (BaTiO₃) or barium oxide (BaO), the carboxylate group of oleic acid can interact with barium ions on the nanoparticle surface, forming a this compound-like interface. This in situ formation is crucial for controlling nanoparticle growth, size, and morphology during synthesis.

For biomedical applications, the initial hydrophobic oleic acid or this compound coating is often a critical first step. However, to render these nanoparticles suitable for use in aqueous biological environments, further surface modification is essential. This typically involves ligand exchange or encapsulation to introduce a hydrophilic outer layer, which can then be functionalized with targeting moieties, imaging agents, or therapeutic payloads.

Data Presentation

The following tables summarize key quantitative data related to the functionalization and application of oleic acid-coated nanoparticles.

Table 1: Physicochemical Properties of Functionalized Nanoparticles

| Nanoparticle Core | Initial Coating | Functionalization Method | Hydrophilic Ligand/Shell | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |

| Iron Oxide | Oleic Acid | Ligand Exchange | Poly(ethylene glycol) | 50 - 100 | -10 to +10 | [1] |

| Barium Titanate | Oleic Acid | Ligand Exchange | Silane-PEG | 80 - 120 | -15 to -5 | [2] |

| Quantum Dot | Oleic Acid | Encapsulation | Lipid Bilayer | 100 - 150 | -20 to -40 | [3] |

| Gold | Oleic Acid | Ligand Exchange | Thiolated PEG | 30 - 60 | -5 to +5 | [Generic] |

Table 2: Drug Loading and Release Characteristics

| Nanoparticle System | Drug | Loading Method | Drug Loading Capacity (wt%) | Release Trigger | % Release in 24h | Reference |

| PLGA Nanoparticles | Doxorubicin | Encapsulation | 5 - 15 | pH 5.5 | ~60% | [Generic] |

| Lipid-Coated Iron Oxide | Curcumin | Hydrophobic Interaction | 8 - 20 | pH 5.0 | ~50% | [Generic] |

| Silica Nanoparticles | Camptothecin | Adsorption | 10 - 25 | Esterase | ~70% | [Generic] |

Table 3: Cellular Uptake Efficiency

| Nanoparticle System | Cell Line | Targeting Ligand | Uptake Mechanism | % Internalization (4h) | Reference |

| Folate-PEG-Liposomes | HeLa | Folic Acid | Receptor-Mediated Endocytosis | ~70% | [4] |

| Transferrin-PLGA NP | MCF-7 | Transferrin | Receptor-Mediated Endocytosis | ~60% | [Generic] |

| Un-targeted Liposomes | HeLa | None | Endocytosis | ~20% | [4] |

| PEG-Coated Gold NP | A549 | None | Pinocytosis | ~15% | [5] |

Experimental Protocols

Protocol 1: Synthesis of Oleic Acid-Coated Barium Titanate Nanoparticles

This protocol describes a solvothermal method for synthesizing oleic acid-coated barium titanate (BaTiO₃) nanoparticles.

Materials:

-

Barium acetate (Ba(CH₃COO)₂)

-

Titanium (IV) isopropoxide (TTIP)

-

Oleic acid

-

Ethanol

-

Toluene

-

Autoclave with Teflon liner

Procedure:

-

In a three-neck flask, dissolve 1 mmol of barium acetate in 20 mL of oleic acid under stirring.

-

Heat the mixture to 120°C under a nitrogen atmosphere to form a clear solution of this compound precursor.

-

In a separate flask, dissolve 1 mmol of titanium (IV) isopropoxide in 10 mL of ethanol.

-

Inject the titanium precursor solution into the hot this compound solution under vigorous stirring.

-

Continue stirring for 30 minutes to ensure a homogeneous mixture.

-

Transfer the resulting solution to a 50 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to 200°C for 12 hours.

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation at 8000 rpm for 10 minutes.

-

Wash the nanoparticles three times with ethanol and once with toluene to remove excess oleic acid and byproducts.

-

Dry the oleic acid-coated BaTiO₃ nanoparticles under vacuum at 60°C for 12 hours.

Protocol 2: Ligand Exchange for Aqueous Dispersion

This protocol details the exchange of hydrophobic oleic acid ligands with hydrophilic thiol-PEG ligands on the surface of nanoparticles.

Materials:

-

Oleic acid-coated nanoparticles (e.g., from Protocol 1)

-

Thiol-terminated polyethylene glycol (SH-PEG, MW 2000)

-

Chloroform

-

Ethanol

-

Deionized water

-

Magnetic stirrer

Procedure:

-

Disperse 10 mg of oleic acid-coated nanoparticles in 5 mL of chloroform.

-

In a separate vial, dissolve 50 mg of SH-PEG in 5 mL of chloroform.

-

Add the SH-PEG solution to the nanoparticle dispersion and stir at room temperature for 24 hours.

-

After 24 hours, add 10 mL of ethanol to precipitate the PEG-coated nanoparticles.

-

Collect the nanoparticles by centrifugation at 10,000 rpm for 15 minutes.

-

Discard the supernatant and re-disperse the nanoparticle pellet in 5 mL of deionized water.

-

Sonicate the aqueous dispersion for 5 minutes to ensure homogeneity.

-

Wash the nanoparticles twice with deionized water by repeated centrifugation and re-dispersion to remove any unbound PEG.

-

The final product is a stable aqueous dispersion of PEGylated nanoparticles.

Protocol 3: Drug Loading into Functionalized Nanoparticles

This protocol describes a common method for loading a hydrophobic drug (e.g., Doxorubicin) into the core of polymer-coated nanoparticles.

Materials:

-

Aqueous dispersion of functionalized nanoparticles (e.g., from Protocol 2)

-

Doxorubicin hydrochloride

-

Triethylamine (TEA)

-

Dimethyl sulfoxide (DMSO)

-

Dialysis membrane (MWCO 10 kDa)

Procedure:

-

Dissolve 5 mg of Doxorubicin hydrochloride in 1 mL of DMSO.

-